The Discovery of Trapoxin B: A Historical and Technical Overview
The Discovery of Trapoxin B: A Historical and Technical Overview
Originally misidentified as "Amoitone B," Trapoxin B is a potent cyclotetrapeptide histone deacetylase inhibitor. Its discovery in the early 1990s marked a significant milestone in the study of chromatin remodeling and its role in cancer biology. This technical guide provides an in-depth look at the historical context of Trapoxin B's discovery, its mechanism of action, and the experimental protocols that led to its characterization.
Historical Context and Initial Discovery
The initial biological screening revealed that both Trapoxin A and B exhibited potent "detransformation" activities. Specifically, they were shown to revert the transformed morphology of NIH3T3 cells that had been engineered to express the v-sis oncogene, suggesting a potential role in cancer therapy.[1][2] This early observation was a crucial first step that hinted at the compound's unique mechanism of action, which was later elucidated to be the inhibition of histone deacetylases.
Physicochemical and Spectroscopic Data
The structure of Trapoxin B was determined through a combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and chemical degradation studies.[1]
| Property | Value |
| Molecular Formula | C₃₃H₄₀N₄O₆[4] |
| Molecular Weight | 588.7 g/mol [4] |
| Appearance | Colorless needles[1] |
| Optical Rotation ([α]D²⁵) | -245.8° (c 0.5, CHCl₃)[1] |
| UV λmax (MeOH) | 252, 258, 264, 268 nm[1] |
| IR (KBr) νmax | 3300, 1740, 1670, 1630 cm⁻¹[1] |
Table 1: Physicochemical Properties of Trapoxin B.
The detailed structure of Trapoxin B was elucidated as cyclo[(S)-phenylalanyl-(S)-phenylalanyl-(R)-prolyl-2-amino-8-oxo-9,10-epoxydecanoyl-].[1]
Experimental Protocols
Fermentation and Isolation of Trapoxin B
The following is a summary of the fermentation and isolation protocol as described by Itazaki et al. (1990):
-
Fermentation: Helicoma ambiens RF-1023 was cultured in a jar fermentor containing a medium of glucose, potato starch, soybean powder, and other inorganic salts. The fermentation was carried out at 28°C for 5 days.[1]
-
Extraction: The culture broth was filtered, and the mycelial cake was extracted with acetone. The acetone extract was concentrated and then extracted with ethyl acetate.[1]
-
Chromatography: The crude extract was subjected to a series of chromatographic separations, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure Trapoxin B.[1]
Biological Assays for Detransformation Activity
The detransformation activity of Trapoxin B was assessed using the following protocol:
-
Cell Culture: v-sis oncogene-transformed NIH3T3 cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum.
-
Treatment: The cells were treated with varying concentrations of Trapoxin B.
-
Morphological Observation: The morphology of the cells was observed under a phase-contrast microscope to assess the reversion from a transformed (spindle-shaped) to a normal (flattened) phenotype.
Mechanism of Action: Histone Deacetylase Inhibition
Subsequent research following its discovery revealed that the primary molecular target of Trapoxin B is histone deacetylase (HDAC).[5][6] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression.
Trapoxin B was found to be an irreversible inhibitor of HDACs.[5] The epoxyketone moiety in the side chain of the 2-amino-8-oxo-9,10-epoxydecanoyl residue is crucial for its inhibitory activity. It is believed that this group covalently modifies a residue within the active site of the HDAC enzyme, leading to its irreversible inactivation.[5] The inhibition of HDAC activity by Trapoxin B results in the accumulation of acetylated histones, which in turn leads to the relaxation of chromatin structure and the re-expression of silenced tumor suppressor genes, ultimately contributing to its antitumor effects.
References
- 1. Isolation and structural elucidation of new cyclotetrapeptides, trapoxins A and B, having detransformation activities as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and structural elucidation of new cyclotetrapeptides, trapoxins A and B, having detransformation activities as antitumor agents. | Semantic Scholar [semanticscholar.org]
- 3. SOLATION AND STRUCTURAL ELUCIDATION OF NEW CYCLOTETRAPEPTIDES, TRAPOXINS A AND B, HAVING DETRANSFORMATION ACTIVITIES AS ANTITUMOR AGENTS [jstage.jst.go.jp]
- 4. Trapoxin B | C33H40N4O6 | CID 395803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trapoxin, an antitumor cyclic tetrapeptide, is an irreversible inhibitor of mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trichostatin A and trapoxin: novel chemical probes for the role of histone acetylation in chromatin structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
